molecular formula C11H19NO3 B13584647 Tert-butyl3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

Tert-butyl3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

Cat. No.: B13584647
M. Wt: 213.27 g/mol
InChI Key: BIHYKGFTMYTOLR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate: is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-iodoazetidine-1-carboxylate with cyclopropylmagnesium bromide, followed by hydrolysis to introduce the hydroxy group . The reaction conditions often require the use of inert atmospheres and anhydrous solvents to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the azetidine ring .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts additional strain and reactivity to the molecule. This structural feature distinguishes it from other azetidine derivatives and can influence its chemical and biological properties .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8(7-12)11(14)4-5-11/h8,14H,4-7H2,1-3H3

InChI Key

BIHYKGFTMYTOLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2(CC2)O

Origin of Product

United States

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